Methyl [(dimethoxyphosphinothioyl)thio]acetate
Overview
Description
Methyl [(dimethoxyphosphinothioyl)thio]acetate is a chemical compound with the molecular formula C5H11O4PS2. It is known for its use as an intermediate in the synthesis of various organophosphorus pesticides. The compound is characterized by its unique structure, which includes a phosphinothioyl group bonded to an acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(dimethoxyphosphinothioyl)thio]acetate can be synthesized through the reaction of methyl chloroacetate with dimethyl dithiophosphate ammonium salt. The reaction typically involves the following steps :
Preparation of Reactants: Methyl chloroacetate and dimethyl dithiophosphate ammonium salt are prepared and mixed in a reaction vessel.
Reaction Conditions: The mixture is stirred and the pH is adjusted to 6-7. The temperature is then gradually increased to 35-38°C.
Reaction Progress: The reaction mixture is allowed to self-heat to 55-58°C and maintained at this temperature for 2.5 hours.
Isolation of Product: After the reaction is complete, the mixture is cooled, and water is added. The product is then separated by filtration and purified by distillation under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then isolated and purified using industrial-scale distillation and filtration equipment .
Chemical Reactions Analysis
Types of Reactions
Methyl [(dimethoxyphosphinothioyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Methyl [(dimethoxyphosphinothioyl)thio]acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl [(dimethoxyphosphinothioyl)thio]acetate involves its interaction with biological molecules. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and lead to the compound’s pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Dimethoate: An organophosphorus insecticide with a similar structure and mode of action.
Malathion: Another organophosphorus pesticide with comparable chemical properties.
Parathion: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness
Methyl [(dimethoxyphosphinothioyl)thio]acetate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various organophosphorus compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphinothioylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4PS2/c1-7-5(6)4-12-10(11,8-2)9-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVCZLWZIJPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997120 | |
Record name | Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-86-8 | |
Record name | Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ((dimethoxyphosphinothioyl)thio)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl [(dimethoxyphosphinothioyl)thio]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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